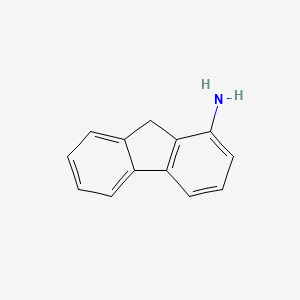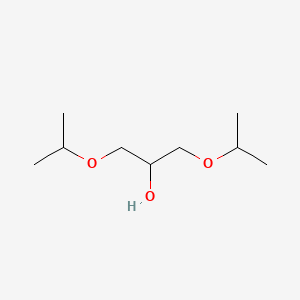
1,3-二异丙氧基-2-丙醇
描述
“1,3-Diisopropoxy-2-propanol” is a chemical compound with the linear formula C9H20O3 . It is also known by other names such as “1,3-Bis (1-methylethoxy)-2-propanol” and "1,3-Bis (Propan-2-Yloxy)Propan-2-Ol" . The compound has a molecular weight of 176.258 .
Synthesis Analysis
The synthesis of propanol from propanoic acid involves two steps . The first step is the esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate . The second step is the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .
Molecular Structure Analysis
The molecular structure of “1,3-Diisopropoxy-2-propanol” consists of 9 Carbon atoms, 20 Hydrogen atoms, and 3 Oxygen atoms . The compound has a linear formula of C9H20O3 .
科学研究应用
转移氢化中的氢供体
1,3-二异丙氧基-2-丙醇已被研究作为转移氢化过程中的氢供体分子。在特定条件下,使用类似Ni或Cu负载在Al2O3 (Gandarias et al., 2011)上的催化剂,这种应用在选择性将甘油转化为1,2-丙二醇中具有重要意义。
手性大环配体的合成
该化合物已被用于合成新型手性大环ONNO型配体。这些配体与特定催化剂系统结合,在芳香酮的不对称转移氢化中表现出潜力,产生光学活性醇 (Chen et al., 2007)。
共沸蒸馏
在共沸蒸馏中,1,3-二异丙氧基-2-丙醇已被分析为潜在的带入剂。这个过程对将非理想的二元混合物分离成纯组分至关重要,重点放在1-丙醇脱水 (Pla-Franco et al., 2019)。
分子相互作用研究
在二元液体混合物的分子相互作用研究中使用了1,3-二异丙氧基-2-丙醇。这项研究提供了关于混合物中不同分子之间的物理和化学效应导致的分子相互作用的见解 (Kaur & Dubey, 2016)。
无溶剂合成
该化合物已被用于无溶剂合成1,3-二烯氧基-2-丙醇,突出了一种环保的方法,具有高产率、易纯化和温和反应条件等优点 (Liu et al., 2011)。
催化脱氧氢化
在催化脱氧氢化研究中,探索了各种醇类(包括1,3-二异丙氧基-2-丙醇)在Pt/Al2O3催化剂上的反应性,为脱氢和脱水途径的机制提供了见解 (Peng et al., 2012)。
酶解析研究
使用1,3-二异丙氧基-2-丙醇,研究了特定脂肪酶介导的某些醇类化合物的酶解析,这项研究有助于理解主要醇类的对映选择性酰化 (Miyazawa et al., 2001)。
安全和危害
属性
IUPAC Name |
1,3-di(propan-2-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-7(2)11-5-9(10)6-12-8(3)4/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJGRBMYVRSEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(COC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156413 | |
| Record name | 2-Propanol, 1,3-diisopropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropoxy-2-propanol | |
CAS RN |
13021-54-0 | |
| Record name | 1,3-Bis(1-methylethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diisopropoxy-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diisopropoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-diisopropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIISOPROPOXY-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAH8EA8BKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)
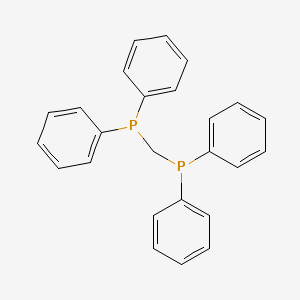

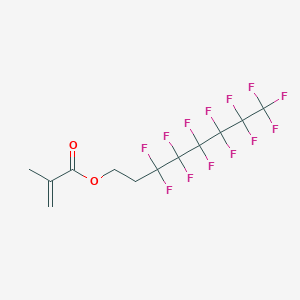
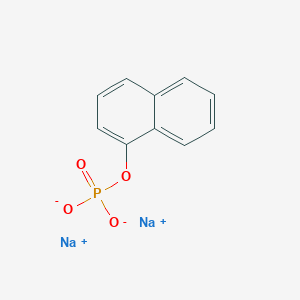
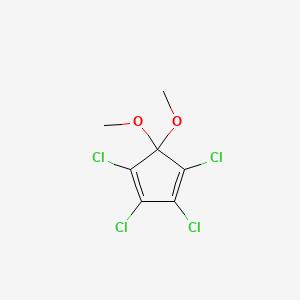
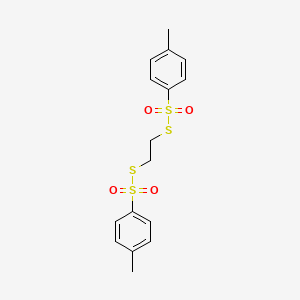
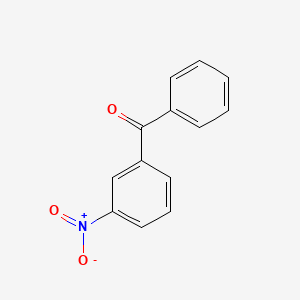
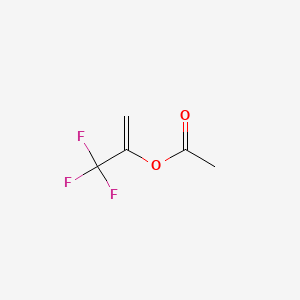
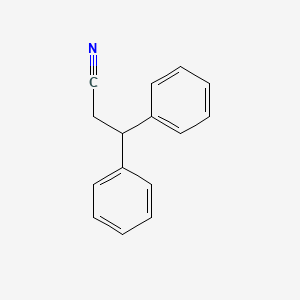
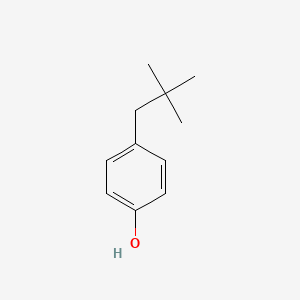
![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)
